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molecular formula C4H2Cl2N2OS B3111675 3,4-Dichloro-5-isothiazolecarboxylic acid amide CAS No. 18480-55-2

3,4-Dichloro-5-isothiazolecarboxylic acid amide

Cat. No. B3111675
M. Wt: 197.04 g/mol
InChI Key: MSPVBHUHEVRNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642181B2

Procedure details

At 0 to 10° C., 50.1 g (0.2 mol) of 3,4-dichloro-isothiazole-5-carbonyl chloride are added dropwise with stirring over a period of 30 minutes to 82 g (1.2 mol) of concentrated ammonia. After the addition, another 41 g (0.6 mol) of concentrated ammonia are added and the mixture is diluted with 70 ml of water. The mixture is allowed to warm to room temperature and stirred at this temperature for 45 minutes. The resulting precipitate is filtered off with suction, washed successive with water and petroleum ether and dried. In this manner, 32.3 g (81.8% of theory) of 3,4-dichloro-isothiazole-5-carboxamide are obtained in the form of a solid of melting point 156 to 158° C.
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Quantity
41 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8](Cl)=[O:9])[S:4][N:3]=1.[NH3:11]>O>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8]([NH2:11])=[O:9])[S:4][N:3]=1

Inputs

Step One
Name
Quantity
50.1 g
Type
reactant
Smiles
ClC1=NSC(=C1Cl)C(=O)Cl
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
41 g
Type
reactant
Smiles
N
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off with suction
WASH
Type
WASH
Details
washed successive with water and petroleum ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=NSC(=C1Cl)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 32.3 g
YIELD: PERCENTYIELD 81.8%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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